5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

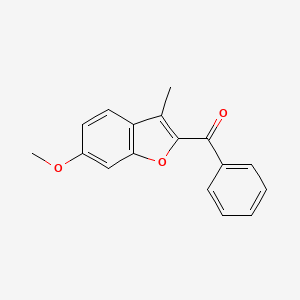

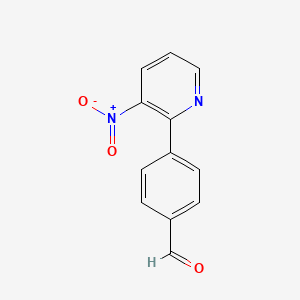

“5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenoxy group suggests that this compound may have some biological activity, as chlorophenoxy compounds are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the aromatic chlorophenoxy group, and the aldehyde group . These functional groups could potentially participate in a variety of chemical reactions .

Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo nucleophilic addition reactions, and the chlorophenoxy group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and chlorophenoxy groups could impact its solubility in various solvents .

Applications De Recherche Scientifique

1. Drug Development

- Application Summary: The compound has been studied for its potential as an oral drug candidate, particularly for its anti-acetylcholinesterase activity .

- Methods of Application: The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools. A UV spectrophotometric method was developed to verify the predicted properties and determine stability of the proposed compound in the presence of various stressors .

2. Corrosion Inhibition

- Application Summary: The compound has been used in studies of corrosion inhibition on 6061 Al alloy in 0.05 M HCl .

- Methods of Application: Weight loss method, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were employed in the study .

- Results: Higher concentration and temperature were found to improve the efficiency of inhibitor. Highest corrosion resistance of 95.29% was recorded with 100 ppm CMTT at 333 K .

3. Quantum Chemical Studies

- Application Summary: The compound has been used in quantum chemical studies to understand its interaction with the metal surface and its corrosion inhibition properties .

- Methods of Application: Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges were calculated .

- Results: Quantum chemical calculations endorsed experimental information and the adsorption of inhibitor molecules onto the metal surface .

4. Synthesis of Fipexide

- Application Summary: The compound is similar to 4-Chlorophenoxyacetic acid or parachlorophenoxyacetate (pCPA), a synthetic pesticide. A proven use of pCPA is in the synthesis of Fipexide .

- Methods of Application: The specific methods of application for the synthesis of Fipexide are not provided in the source .

- Results: The result of this application is the production of Fipexide, a drug used for cognitive disorders .

5. Quality Control Analysis

- Application Summary: The compound has been used in the development and validation of a stability-indicating RP-HPLC-FLD method for its determination .

- Methods of Application: The compound’s solution was subjected to hydrolytic, oxidative, photolytic, transition metal- and thermal- stress. The chromatographic separation was achieved over a C18 column, using an isocratic mobile phase comprising a mixture of acetonitrile and acidified water of pH 2.67 (1:1, v/v), at a flow rate of 1.00 mL/min and detection using a fluorescent light detector .

6. Synthesis of Anti-microbial and Anti-enzymatic Derivatives

- Application Summary: The compound has been used as a precursor for preparing a number of less cytotoxic anti-microbial and anti-enzymatic derivatives .

- Methods of Application: The specific methods of application for the synthesis of these derivatives are not provided in the source .

- Results: The result of this application is the production of less cytotoxic anti-microbial and anti-enzymatic derivatives .

Propriétés

IUPAC Name |

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPAPVDFYYEDPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377599 |

Source

|

| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

109925-13-5 |

Source

|

| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)

![2-[(2-Methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B1362967.png)

![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)